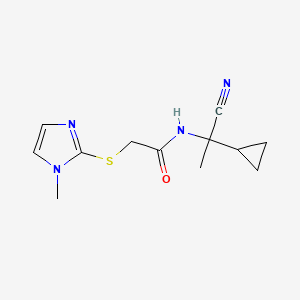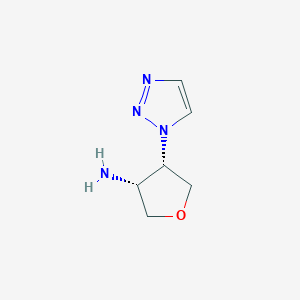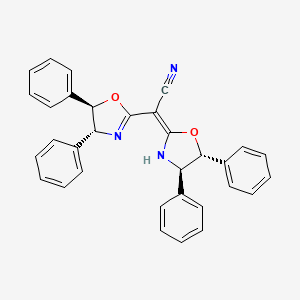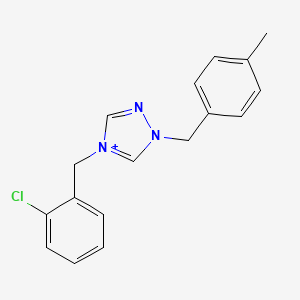![molecular formula C23H22N4O4S B13364818 5-(benzyloxy)-N-[3-(methylsulfanyl)-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl]-4-oxo-4H-pyran-2-carboxamide](/img/structure/B13364818.png)
5-(benzyloxy)-N-[3-(methylsulfanyl)-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl]-4-oxo-4H-pyran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(benzyloxy)-N-[3-(methylsulfanyl)-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl]-4-oxo-4H-pyran-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a benzyloxy group, a triazolopyridine moiety, and a pyran-2-carboxamide core, making it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzyloxy)-N-[3-(methylsulfanyl)-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl]-4-oxo-4H-pyran-2-carboxamide typically involves multiple steps, including the formation of the triazolopyridine ring, the introduction of the benzyloxy group, and the final coupling with the pyran-2-carboxamide core. Common reagents used in these reactions include various halides, bases, and solvents under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
5-(benzyloxy)-N-[3-(methylsulfanyl)-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl]-4-oxo-4H-pyran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The triazolopyridine moiety can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation of the benzyloxy group may yield benzoic acid derivatives, while reduction of the triazolopyridine moiety could produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of 5-(benzyloxy)-N-[3-(methylsulfanyl)-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl]-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets and pathways. The triazolopyridine moiety may interact with enzymes or receptors, modulating their activity. The benzyloxy group could enhance binding affinity or specificity, while the pyran-2-carboxamide core may contribute to the overall stability and bioavailability of the compound.
Comparison with Similar Compounds
Similar Compounds
5-(benzyloxy)-N-[3-(methylsulfanyl)-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl]-4-oxo-4H-pyran-2-carboxamide: This compound itself.
Other triazolopyridine derivatives: Compounds with similar triazolopyridine moieties but different substituents.
Benzyloxy derivatives: Compounds with benzyloxy groups attached to different cores.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which may confer unique chemical and biological properties not found in other similar compounds. This makes it a valuable target for further research and development.
Properties
Molecular Formula |
C23H22N4O4S |
|---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
N-[(1S)-3-methylsulfanyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-4-oxo-5-phenylmethoxypyran-2-carboxamide |
InChI |
InChI=1S/C23H22N4O4S/c1-32-12-10-17(22-26-25-21-9-5-6-11-27(21)22)24-23(29)19-13-18(28)20(15-31-19)30-14-16-7-3-2-4-8-16/h2-9,11,13,15,17H,10,12,14H2,1H3,(H,24,29)/t17-/m0/s1 |
InChI Key |
GUZSQZKGIXGUBC-KRWDZBQOSA-N |
Isomeric SMILES |
CSCC[C@@H](C1=NN=C2N1C=CC=C2)NC(=O)C3=CC(=O)C(=CO3)OCC4=CC=CC=C4 |
Canonical SMILES |
CSCCC(C1=NN=C2N1C=CC=C2)NC(=O)C3=CC(=O)C(=CO3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[6-(3-Chloro-4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13364740.png)

![1-[(4-ethoxy-2,5-dimethylphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B13364757.png)
![6-Hydroxy-1,11,11-trimethyl-3,5-diphenyl-3-azatricyclo[6.2.1.0~2,7~]undeca-2(7),5-dien-4-one](/img/structure/B13364762.png)

![(1R,2S,6R,14R)-11,15,17,24-tetramethoxy-5-methyl-13-oxa-5-azaoctacyclo[13.10.2.12,8.01,6.02,14.016,25.018,23.012,28]octacosa-8(28),9,11,16,18,20,22,24,26-nonaene](/img/structure/B13364773.png)

![Isopropyl [6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide](/img/structure/B13364778.png)
![Methyl 10-bromo-12-cyano-1-[(2-thienylcarbonyl)oxy]-5,6-dihydrobenzo[b]pyrrolo[2,1-f][1,6]naphthyridine-3-carboxylate](/img/structure/B13364781.png)
![4-(4-hydroxyquinazolin-2-yl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)butanamide](/img/structure/B13364790.png)
![3-methyl-6-oxo-4-(3-phenoxyphenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B13364793.png)



